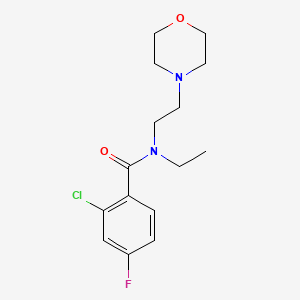![molecular formula C16H16N4O2S B5501254 N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to "N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide" involves several steps starting from intermediate compounds. For example, the synthesis of certain acetamide derivatives starts from common intermediates like chloroacetamide and reacts with different thione or thiol derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019). This process involves reactions under controlled conditions and is followed by structural confirmation using techniques like IR, NMR, and Mass spectra.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as NMR, IR, and mass spectrometry. For instance, the structure of certain imidazole-2-ylthio acetamide derivatives was confirmed through these methods, indicating complex molecular frameworks (Duran & Demirayak, 2012).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve interactions with various reagents, leading to the formation of derivatives with distinct properties. For example, the reaction of cyanoacetamide derivatives with phenyl isothiocyanate and hydrazonyl chlorides produces 1,3,4-thiadiazole derivatives (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of related compounds, like their crystalline structure and thermal stability, are analyzed using techniques like X-ray diffraction and thermogravimetric analysis. For example, the crystal structure of similar compounds reveals their geometric features and stability (Boechat et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity and electron transfer capabilities, are often studied using methods like density functional theory (DFT). For example, research on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide showed insights into its electrophilic nature and interaction with DNA bases (Ekici et al., 2020).
Applications De Recherche Scientifique
Anticancer Activity
Several derivatives similar to the compound have been synthesized and evaluated for their anticancer properties. For instance, compounds with structural similarities have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019). These findings are further supported by research on imidazole derivatives, which have been investigated for their ability to target bacterial strains resistant to conventional antibiotics, showcasing a broad spectrum of antibacterial activity that could be leveraged in treating infections related to cancer treatments (Daraji et al., 2021).
Antifungal and Antimicrobial Applications
Compounds structurally related to N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide have been synthesized and found to exhibit significant antifungal activity, particularly against drug-resistant strains of Candida albicans and Candida krusei (Altındağ et al., 2017). This research underscores the potential for developing new antifungal therapies to address the challenge of drug resistance.
Antimicrobial and Antibacterial Efficacy
Research into isoxazole-substituted compounds has demonstrated their efficacy as antimicrobial agents, with certain derivatives showing good activity against bacterial and fungal strains (Marri et al., 2018). This suggests their utility in developing treatments for infections where current antimicrobial options are ineffective.
Neuroprotective and Anticonvulsant Effects
Studies on compounds with similar structures have explored their neuroprotective properties, indicating potential applications in treating neurological disorders. For instance, chemical modifications of related molecules have led to observations of antioxidative effects and protection against neurotoxicity, highlighting their potential in neuroprotective therapies (Adolphe-Pierre et al., 1998).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-8-13(20-22-10)18-14(21)9-23-16-17-11(2)15(19-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNNFQURPIMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)
![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)